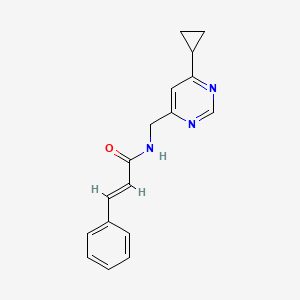

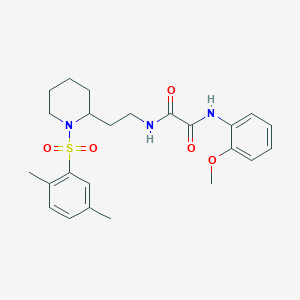

N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide” is a compound that contains a cinnamamide scaffold . Cinnamamide is a privileged scaffold present widely in a number of natural products . The scaffold acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method, catalyzed by Lipozyme® TL IM in continuous-flow microreactors, achieved a maximum conversion of 91.3% under optimal conditions . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Cinnamamide Derivatives

Research efforts have been directed towards the synthesis and characterization of various cinnamamide derivatives to explore their potential applications. For example, the study on the synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide as a photo-responsive monomer highlights the development of novel materials with potential applications in the field of photo-responsive polymers. This study demonstrates the innovative approach of synthesizing a diol monomer with a pendant photo-responsive cinnamamide group, offering insights into its characterization and photo-response behaviors (Jin, Sun, & Wu, 2011).

Biological Activities of Cinnamamide Derivatives

Cinnamamide derivatives have been extensively studied for their biological activities. Research has shown that these compounds possess a wide range of therapeutic potentials, such as central nervous system depressant, anticonvulsant, muscle relaxant, antiallergic, antineoplastic, antitumor, anesthetic, analgesic, anti-infective activities, and applications in agrochemical fields including insecticidal, avian repellent, herbicidal activities, and fungicidal properties (Borul & Agarkar, 2020). Another study on the cinnamamide scaffold in compounds with therapeutic potential highlights its ability to interact with multiple molecular targets, offering opportunities to optimize and modify pharmacological activity for treating central and peripheral nervous system disorders (Gunia-Krzyżak et al., 2015).

Structural Analysis and Antagonistic Properties

Investigations into the structural analysis and antagonistic properties of cinnamamide derivatives have also been conducted. For example, a study focusing on cinnamamides as structural analogs and antagonists of serotonin reveals their potential pharmacological activity, which may contribute to their therapeutic effects in various applications (Dombro & Woolley, 1964).

Antifungal and Insecticidal Activities

The design, synthesis, and evaluation of novel cinnamide derivatives for antifungal and insecticidal activities highlight the potential agricultural applications of these compounds. Some derivatives have demonstrated significant fungicidal activities against plant pathogens, indicating their potential as new agents in pest management (Xiao et al., 2011).

Wirkmechanismus

Target of Action

Cinnamides and cinnamates, which share a similar structure, have been studied for their antimicrobial activity .

Mode of Action

Some cinnamides and cinnamates have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

It’s suggested that the most likely targets of similar compounds inC. albicans were caHOS2 and caRPD3 . These proteins are involved in the regulation of gene expression and cell cycle progression, respectively .

Result of Action

Similar compounds have been found to have fungicidal and bactericidal effects, suggesting that they lead to cell death .

Eigenschaften

IUPAC Name |

(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c21-17(9-6-13-4-2-1-3-5-13)18-11-15-10-16(14-7-8-14)20-12-19-15/h1-6,9-10,12,14H,7-8,11H2,(H,18,21)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNMWWBLVHFPOS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)

![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2859787.png)

![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)

![4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2859792.png)

![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2859795.png)

![1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2859796.png)

![N-cyclohexyl-2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2859798.png)

![Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2859800.png)

![6-(Furan-2-ylmethyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859803.png)